molecular formula C23H24N4OS2 B3960957 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-41-7

2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B3960957
CAS No.: 476483-41-7
M. Wt: 436.6 g/mol
InChI Key: XSSYWYOQJHECEX-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core fused with a cyclohexenone ring. Key structural features include:

  • Hexahydroquinoline backbone: Provides rigidity and influences electronic properties due to conjugation with the pyridine ring .
  • Pyridin-3-yl group: Introduces aromaticity and hydrogen-bonding capabilities . 7,7-Dimethyl groups: Steric effects that may stabilize the cyclohexenone conformation . Carbonitrile moiety: Polar functional group contributing to solubility and reactivity .

Synthetic routes typically involve cyclohexanedione derivatives reacting with substituted anilines and thiophene-based aldehydes in ethanol/piperidine, followed by characterization via IR, NMR, and mass spectrometry .

Properties

IUPAC Name

2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS2/c1-4-29-22-15(7-9-30-22)19-16(12-24)21(25)27(14-6-5-8-26-13-14)17-10-23(2,3)11-18(28)20(17)19/h5-9,13,19H,4,10-11,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYWYOQJHECEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CN=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476483-41-7
Record name 2-AMINO-4-[2-(ETHYLSULFANYL)-3-THIENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Hantzsch synthesis or similar methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Overview

2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and diverse functional groups. This compound belongs to the class of hexahydroquinolines and exhibits a variety of biological activities that make it a candidate for further research and application in drug development.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Properties : Potential mechanisms involve apoptosis induction in cancer cells through interactions with cellular targets like enzymes or DNA.
  • Antimicrobial Effects : The compound may inhibit microbial growth through various biochemical pathways.
  • Neuroprotective Activities : There are indications of protective effects on neuronal cells which warrant further investigation.

Applications in Medicinal Chemistry

Given its unique structure and biological properties, this compound has potential applications in:

  • Drug Development : Targeting specific diseases such as cancer or infections through tailored modifications.
  • Chemical Synthesis : Serving as a precursor for synthesizing other biologically active compounds.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its therapeutic potential. Techniques employed in these studies may include:

  • Binding Affinity Assays : To determine how well the compound interacts with specific proteins or receptors.
  • Molecular Docking Studies : To predict the binding modes and affinities of the compound with target biomolecules.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting key features:

Compound NameKey Features
2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxoLacks ethylthio group; different electronic properties
2-Amino-(4-nitrophenyl)-5 -oxo -4 - (5-nitrothiophen -2 - yl)Contains another nitro-substituted thiophene; altered reactivity
2-Amino -1 - (2-chloro -4-nitrophenyl)Chlorine substitution alters reactivity; potential differences in biological activity

Future Research Directions

Further investigations are required to fully elucidate the mechanisms of action and therapeutic potential of this compound. Research could focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
  • Formulation Development : Exploring various delivery methods for enhanced bioavailability.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Key Substituents Unique Features Reference
2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Tetrahydrochromene 2-Chlorophenyl, carbonitrile Lacks thiophene; chloro substituent increases electrophilicity
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline 3-Nitrophenyl, thiophen-3-yl Nitro group enhances electron-withdrawing effects; altered aromatic interactions
2-Amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-4,6,7,8-tetrahydro-2H-chromene-3-carbonitrile Tetrahydrochromene 2-Thienyl, 7,7-dimethyl Chromene core instead of quinoline; reduced ring saturation
2-Amino-4-(4-(dimethylamino)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Tetrahydrochromene 4-(Dimethylamino)phenyl Electron-donating dimethylamino group improves solubility
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline 4-Methylphenyl, thiophen-3-yl Methyl group introduces steric bulk; moderate lipophilicity

Key Differentiators

  • The ethylthio-thiophene substituent in the target compound uniquely balances lipophilicity and metabolic stability compared to chloro () or nitro () variants.
  • The pyridin-3-yl group facilitates π-π stacking in biological targets, unlike phenyl or chromene-based analogues .

Biological Activity

The compound 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

This compound belongs to the hexahydroquinoline class and has a molecular formula of C23H24N4OS2 with a molecular weight of approximately 480.6 g/mol . The presence of an amino group, carbonitrile, and ethylthio-substituted thiophene enhances its reactivity and biological activity.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Research has shown promising anticancer properties against various cell lines. For example, derivatives of similar compounds have demonstrated significant antiproliferative effects on human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .
    • A study reported that certain derivatives inhibited the PI3K pathway in cancer cells, which is crucial for cancer cell survival and proliferation .
  • Antimicrobial Effects :
    • Compounds in this class have shown potential antimicrobial activity against various pathogens. The mechanisms may involve interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.
  • Neuroprotective Properties :
    • Some studies suggest neuroprotective effects that could be beneficial in treating neurodegenerative diseases. This activity might be linked to the compound's ability to modulate oxidative stress and promote neuronal survival.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cell signaling pathways.
  • DNA Interaction : Potential binding to DNA could lead to apoptosis in cancer cells.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with this compound:

StudyFindings
Demonstrated significant antiproliferative activity against HCC827 and MCF-7 cell lines.
Identified inhibition of PI3K pathway leading to reduced cell survival in cancer models.
Showed antimicrobial properties against various bacterial strains with potential mechanisms involving metabolic pathway interference.

Synthesis and Modification

The synthesis of This compound typically involves multi-step synthetic routes such as the Hantzsch reaction. Optimizing these methods can enhance yields and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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